3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one
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Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethylisoxazol-4-yl)ethyl]pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H18N4O3 and its molecular weight is 326.356. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities of Heterocyclic Derivatives
Research has shown the synthesis of novel heterocyclic derivatives involving oxadiazole moieties, demonstrating their significant biological activities. For instance, Szulczyk et al. (2017) synthesized a range of heterocyclic derivatives of ethyl 2-(2-pyridylacetate) efficiently, incorporating moieties like 1,2,4-oxadiazole. These compounds were evaluated for their antibacterial, antifungal, and antiviral activities, showcasing their potential in scientific research for developing new antimicrobial agents (Szulczyk et al., 2017).
Antibacterial Activity and Action Mechanism of Oxadiazole Thioether Derivatives
Another study by Song et al. (2017) focused on the synthesis of 1,3,4-oxadiazole thioether derivatives and their antibacterial efficacy. These compounds exhibited promising antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae (Xoo), suggesting their utility in addressing plant bacterial infections. The study also explored the compounds' action mechanisms through proteomic analysis, offering insights into their potential applications in agricultural research (Song et al., 2017).
Anticancer Activities of Oxadiazole Derivatives
Further, research into the biological activities of oxadiazole derivatives has extended into the field of oncology. A study by Sica et al. (2019) investigated the combined use of an oxadiazole derivative with dimethyl α-ketoglutarate to target cancer cells through the inhibition of oxidative phosphorylation and glycolysis. This approach led to significant antineoplastic effects, highlighting the potential of oxadiazole derivatives in developing cancer therapies (Sica et al., 2019).
Properties
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-10-13(11(2)23-19-10)7-9-21-8-3-4-14(17(21)22)16-18-15(20-24-16)12-5-6-12/h3-4,8,12H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAOIVRKXOBHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCN2C=CC=C(C2=O)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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